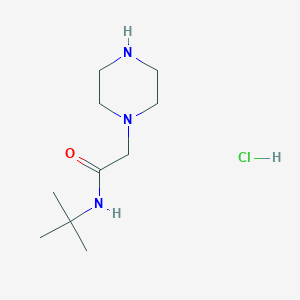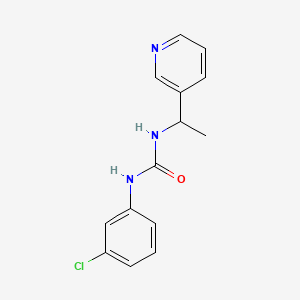
1-(2-ethylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-ethylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide, also known as Nootropic, is a chemical compound that has gained attention in the scientific community due to its potential cognitive enhancing effects. The compound is a member of the racetam family of nootropics and has been shown to improve memory, learning, and focus.
作用機序
The exact mechanism of action of 1-(2-ethylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide is not fully understood. However, it is believed to work by increasing the activity of the neurotransmitter acetylcholine in the brain. Acetylcholine is involved in many cognitive processes, including memory and learning. By increasing the activity of this neurotransmitter, the compound may enhance cognitive function.
Biochemical and Physiological Effects
In addition to its cognitive enhancing effects, 1-(2-ethylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide has been shown to have other biochemical and physiological effects. The compound has been shown to have antioxidant properties, which may help protect the brain from oxidative stress. Additionally, the compound has been shown to have anti-inflammatory properties, which may help reduce inflammation in the brain.
実験室実験の利点と制限
One advantage of using 1-(2-ethylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide in lab experiments is its well-established synthesis method. This allows for the production of high yields of the compound, which can be used in a variety of experiments. Additionally, the compound has been extensively studied in animal models and human clinical trials, making it a well-characterized compound for use in experiments.
One limitation of using 1-(2-ethylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide in lab experiments is its potential toxicity. While the compound has been shown to be safe in human clinical trials, its long-term effects are not fully understood. Additionally, the compound may have different effects in different species, which may limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on 1-(2-ethylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. The compound has been shown to have antioxidant and anti-inflammatory properties, which may help protect the brain from damage in these diseases.
Another area of interest is the development of new analogs of the compound with improved cognitive enhancing effects. By modifying the structure of the compound, researchers may be able to develop compounds with even greater cognitive enhancing effects.
Conclusion
1-(2-ethylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide is a promising compound with potential cognitive enhancing effects. Its well-established synthesis method and extensive characterization make it a useful compound for use in lab experiments. While its long-term effects are not fully understood, there are many potential future directions for research on this compound.
合成法
The synthesis of 1-(2-ethylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide involves the reaction of 2-ethylphenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with methyl iodide to form the final compound. This synthesis method has been well established in the literature and has been used to produce high yields of the compound.
科学的研究の応用
The potential cognitive enhancing effects of 1-(2-ethylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide have been extensively studied in the scientific community. The compound has been shown to improve memory and learning in animal models and in human clinical trials. Additionally, the compound has been shown to enhance focus and attention in individuals with attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
1-(2-ethylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-10-6-4-5-7-12(10)16-9-11(8-13(16)17)14(18)15-2/h4-7,11H,3,8-9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPYBIMKHRUHSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-Adamantyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea](/img/structure/B7460819.png)






![2-[4-[2-(4-Methoxyphenoxy)propanoylamino]-3-methylphenoxy]acetic acid](/img/structure/B7460875.png)


![N-(3-hydroxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7460892.png)


